molecular formula C18H13N3O4 B11300639 N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]-4-oxo-4H-chromene-2-carboxamide

N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11300639
M. Wt: 335.3 g/mol
InChI Key: MOCGEXXJYZAPER-UHFFFAOYSA-N
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Description

N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-4-OXO-4H-CHROMENE-2-CARBOXAMIDE is a complex organic compound that features a furan ring, a pyrazole ring, and a chromene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-4-OXO-4H-CHROMENE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common method involves the initial formation of the furan ring, followed by the construction of the pyrazole ring, and finally the chromene ring. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming increasingly important in the large-scale production of such complex organic molecules.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-4-OXO-4H-CHROMENE-2-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The chromene ring can be reduced under specific conditions.

    Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid, while reduction of the chromene ring can yield dihydrochromene derivatives.

Scientific Research Applications

N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-4-OXO-4H-CHROMENE-2-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-4-OXO-4H-CHROMENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes, while its anticancer properties could be attributed to its ability to induce apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-3-YL}-4-OXO-4H-CHROMENE-2-CARBOXAMIDE: Similar structure but with a different position of the pyrazole ring.

    N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-4-OXO-4H-CHROMENE-2-CARBOXAMIDE: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-4-OXO-4H-CHROMENE-2-CARBOXAMIDE is unique due to its combination of three distinct heterocyclic rings, which imparts it with unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H13N3O4

Molecular Weight

335.3 g/mol

IUPAC Name

N-[2-(furan-2-ylmethyl)pyrazol-3-yl]-4-oxochromene-2-carboxamide

InChI

InChI=1S/C18H13N3O4/c22-14-10-16(25-15-6-2-1-5-13(14)15)18(23)20-17-7-8-19-21(17)11-12-4-3-9-24-12/h1-10H,11H2,(H,20,23)

InChI Key

MOCGEXXJYZAPER-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC=NN3CC4=CC=CO4

Origin of Product

United States

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